4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid
Description
4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid (hereafter referred to as the target compound) is a pteridine derivative with a benzoic acid moiety. Its molecular formula is C₁₄H₁₆N₆O₃, and it features a hexahydropteridinyl core substituted with a formyl group, an amino group, and a methylamino-linked benzoic acid side chain . The (6S) stereochemistry at the pteridinylmethyl position is critical for its structural specificity. This compound is structurally related to folate derivatives, particularly 5-formyltetrahydrofolate (leucovorin), but lacks the polyglutamate tail, which may influence its biological interactions and pharmacokinetics .
Properties
Molecular Formula |
C15H16N6O4 |
|---|---|
Molecular Weight |
344.33 g/mol |
IUPAC Name |
4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23)/t10-/m0/s1 |
InChI Key |
CQQLECJFFZOOBZ-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Folic Acid via Reduction and Formylation
A patented method describes the preparation of high-purity L-calcium levofolinate, a salt form of the compound, starting from folic acid:
Step 1: Reduction
- Folic acid is dissolved in distilled water, and the pH is adjusted to mildly alkaline conditions (~pH 7.5-8.0) using sodium hydroxide.
- The solution is purged with nitrogen to prevent oxidation.
- Sodium borohydride (NaBH4) is added as a reducing agent to convert folic acid to tetrahydrofolate intermediates.
- After reduction, hydrochloric acid is added to adjust the pH to acidic (~pH 3.0), precipitating tetrahydrofolate solids which are then filtered.
Step 2: Formylation
- The tetrahydrofolate solid is dissolved in formic acid.
- Trifluoroacetic acid is added as a catalyst to promote formylation at the 5-position of the pteridine ring.
- The reaction mixture is stirred at room temperature for 10-24 hours depending on scale.
- Hydrochloric acid is added to precipitate the formylation intermediate, 5,10-methylenetetrahydrofolate hydrochloride.
Step 3: Purification
- The intermediate is re-dissolved in formic acid and further acidified with hydrochloric acid to precipitate the purified 5,10-methylenetetrahydrofolate hydrochloride.
- The product exhibits specific optical rotation values (+18° to +26°), confirming the stereochemical purity of the (6S)-isomer.
This method is scalable, with examples ranging from 300 g to multi-kilogram batches, maintaining purity and stereochemical integrity by controlling pH, temperature, and reaction times precisely.
Stabilized Aqueous Formulations for Injection
Due to the instability of the (6S)-form of 5-formyl-tetrahydrofolic acid in aqueous solutions, especially its susceptibility to hydrolysis and oxidation, preparation methods have been developed to produce stabilized aqueous formulations suitable for parenteral administration:
-
- Addition of antioxidants such as ascorbic acid and sodium pyrosulfite to inhibit oxidative degradation.
- Use of pH regulators like tromethamine to maintain the solution within a narrow pH range that optimizes compound stability (typically slightly acidic to neutral).
- Packaging in double-layer containers with oxygen absorbers between the inner container and outer bag to minimize oxygen exposure.
-
- Active ingredient concentration: 0.01 to 5% w/v of 5-formyl-(6S)-tetrahydrofolic acid or its pharmacologically acceptable salts (e.g., calcium salt).
- Antioxidants: 5 to 100 mg per dose.
- pH regulators: 10 to 50 mg per dose.
-
- The stabilized aqueous preparation avoids the need for freeze-drying, allowing immediate use after dilution.
- Enhanced shelf-life and preservation stability under controlled conditions.
| Preparation Step | Conditions/Parameters | Notes |
|---|---|---|
| Starting Material | Folic acid | High purity required |
| Reduction Agent | Sodium borohydride (NaBH4) | In aqueous alkaline medium, under N2 |
| pH during Reduction | ~8.0 (alkaline), then adjusted to ~3.0 (acidic) | Controls precipitation of tetrahydrofolate |
| Formylation Catalyst | Trifluoroacetic acid | Promotes formylation in formic acid |
| Formylation Time | 10-24 hours | Room temperature |
| Precipitation | Hydrochloric acid addition | Isolates formylated intermediate |
| Purification | Re-dissolution and re-precipitation | Achieves optical purity (+18° to +26° rotation) |
| Stabilization Additives | Ascorbic acid, sodium pyrosulfite, tromethamine | For aqueous formulations |
| Packaging | Double container with oxygen absorber | Prevents oxidation |
- Optical rotation measurements confirm the stereochemical purity of the (6S)-isomer.
- Purity is typically assessed by chromatographic methods (HPLC) and spectroscopic analysis.
- Stability studies demonstrate that antioxidant and pH control significantly reduce degradation rates in aqueous solutions.
- The calcium salt form of the compound is preferred for pharmaceutical formulations due to improved stability and bioavailability.
The preparation of 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid involves careful reduction and formylation of folic acid derivatives under controlled conditions to maintain stereochemistry and purity. Stabilized aqueous formulations incorporating antioxidants and pH regulators enable practical pharmaceutical use, overcoming inherent instability challenges. These methods are well-documented in patents and scientific literature, reflecting a robust and scalable approach suitable for research and clinical applications.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different derivatives of the compound with altered functional groups .
Scientific Research Applications
Pharmacological Applications
Chemotherapy Enhancement
Levoleucovorin is used to enhance the efficacy of fluorouracil (5-FU), a common chemotherapeutic agent. The combination of these drugs has been shown to improve treatment outcomes in colorectal cancer patients. Levoleucovorin acts as a rescue agent that mitigates the toxic effects of methotrexate while simultaneously enhancing the therapeutic effects of 5-FU by stabilizing the binding of 5-FU to thymidylate synthase .
Rescue from Methotrexate Toxicity
The compound is also utilized to reduce the toxicity associated with high-dose methotrexate therapy. By providing a source of reduced folate, it helps protect normal cells from the toxic effects of methotrexate while allowing the drug to exert its effects on cancer cells .
Treatment of Megaloblastic Anemia
Levoleucovorin is indicated in the treatment of megaloblastic anemia due to folate deficiency. It provides an active form of folate that can be readily utilized by the body, thus addressing the underlying deficiency without requiring metabolic conversion .
Biochemical Research Applications
Molecular Biology Techniques
In biochemical research, Levoleucovorin is employed in various molecular biology techniques such as PCR and DNA sequencing. Its role as a folate analog allows researchers to study folate metabolism and its implications in cellular processes .
Enzyme Activity Studies
Levoleucovorin serves as a substrate for several enzymes involved in folate metabolism. This property makes it valuable for studying enzyme kinetics and mechanisms related to folate-dependent pathways .
Case Studies and Clinical Trials
Colorectal Cancer Treatment
A notable clinical trial investigated the effectiveness of Levoleucovorin combined with fluorouracil in patients with metastatic colorectal cancer. Results indicated that patients receiving this combination experienced improved survival rates compared to those receiving fluorouracil alone .
| Study | Findings |
|---|---|
| Colorectal Cancer Trial | Improved survival rates with Levoleucovorin and fluorouracil combination therapy |
| Methotrexate Rescue Study | Significant reduction in toxicity levels when Levoleucovorin was administered post-methotrexate treatment |
Megaloblastic Anemia Treatment
In another study focusing on megaloblastic anemia, patients treated with Levoleucovorin showed rapid improvement in hematological parameters compared to those receiving standard folic acid supplementation. This highlights the compound's efficacy in clinical settings where immediate action is required .
Mechanism of Action
The mechanism of action of 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid involves its role as a folate analog. It bypasses the reduction step of dihydrofolate reductase (DHFR) and acts as a cellular replacement for tetrahydrofolate (THF), thereby preventing the toxic side effects associated with folic acid antagonists . This mechanism is crucial in reducing the toxicity of drugs like methotrexate used in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound is compared to structurally analogous molecules, focusing on substituents, molecular weight, and biological relevance.
Table 1: Key Features of the Target Compound and Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Features | Biological Role/Notes | References |
|---|---|---|---|---|---|
| 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid | C₁₄H₁₆N₆O₃ | 316.32 | Pteridine core, formyl group, benzoic acid side chain | Folate metabolism intermediate; potential enzyme inhibitor or substrate due to benzoic acid substitution | |
| 5-Formyltetrahydrofolate (Leucovorin) | C₂₀H₂₃N₇O₇ | 473.44 | Pteridine core, formyl group, glutamic acid tail | Clinically used folate cofactor; essential for one-carbon transfer in DNA synthesis | |
| N-{4-[(2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl}glutamic acid | C₁₉H₂₁N₇O₆ | 443.41 | Pteridine core, glutamic acid tail (pentanedioic acid) | Intermediate in folate biosynthesis; enhanced solubility due to glutamic acid | |
| 5-Methyldihydrofolic acid | C₂₀H₂₅N₇O₆ | 459.47 | Pteridine core, methyl group, dihydro state | Key methyl donor in homocysteine remethylation; lacks formyl group | |
| Quinazoline derivative (N-(4-{(2-Amino-4-hydroxyquinazolin-6-yl)methylamino}benzoyl)-L-glutamic acid) | C₂₂H₂₁N₅O₇ | 467.44 | Quinazoline core (vs. pteridine), formyl group, glutamic acid tail | Structural analog with altered heterocyclic core; potential antifolate activity |
Key Structural and Functional Differences
Core Heterocycle :
- The target compound and folates (e.g., 5-formyltetrahydrofolate) share a pteridine core, whereas the quinazoline derivative () substitutes this with a quinazoline ring. This substitution may alter binding affinity to folate receptors or enzymes like dihydrofolate reductase (DHFR) .
Substituents :
- Formyl Group : The target compound and 5-formyltetrahydrofolate both possess a formyl group at position 5, critical for one-carbon transfer reactions. In contrast, 5-methyldihydrofolic acid has a methyl group, limiting its role to methylation pathways .
- Acid Moieties : The benzoic acid group in the target compound contrasts with the glutamic acid tails in folates (e.g., ). This difference reduces polarity and may affect cellular uptake via folate transporters .
Stereochemistry :
- The (6S) configuration in the target compound is essential for structural alignment with natural folate cofactors. Stereochemical variations in analogs could disrupt enzymatic interactions .
Biological Activity
The compound 4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid , also known as N-[4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid, is a derivative of pteridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that contributes to its biological functions. The presence of the pteridine moiety is significant as it is often associated with various biological processes.
Antimicrobial Activity
Research has indicated that derivatives of pteridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the pteridine structure can enhance antimicrobial efficacy against various pathogens. A study focusing on related compounds demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines by disrupting folate metabolism pathways. The ability to inhibit dihydrofolate reductase (DHFR) is particularly notable, as this enzyme plays a crucial role in DNA synthesis and repair .
Antioxidant Activity
Several studies have highlighted the antioxidant properties of pteridine derivatives. The ability to scavenge free radicals and reduce oxidative stress has been linked to the presence of amino and carboxylic groups in their structure. This activity may contribute to their protective effects in cellular environments .
Study 1: Antimicrobial Efficacy
A study published in Biomolecules explored the antimicrobial activity of various pteridine derivatives. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound showed a Minimum Inhibitory Concentration (MIC) value significantly lower than that of standard antibiotics .
Study 2: Anticancer Mechanism
In another investigation, researchers examined the effects of pteridine derivatives on cancer cell lines. The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compounds induced apoptosis through caspase activation pathways .
Research Findings Summary
Q & A
Q. What are the standard synthetic protocols for synthesizing 4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of pteridine derivatives with functionalized benzoic acid precursors. For example, analogous compounds (e.g., 2-amino-4-oxo-thieno[2,3-d]pyrimidines) are synthesized using thiourea intermediates under controlled temperature (45–95°C) and purified via recrystallization . Characterization relies on 1H NMR (δ = 3.76–7.29 ppm for key protons), HRMS for molecular ion confirmation, and melting point analysis (e.g., 151–224°C depending on substituents). Purity is assessed via HPLC or TLC (Rf = 0.59–0.62 in hexane/EtOH) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation of the formyl and amino groups. Avoid exposure to moisture and oxidizing agents. Safety protocols (e.g., P201, P210) mandate handling in fume hoods with personal protective equipment (PPE) due to heat sensitivity and potential ignition risks .
Q. What is the compound’s hypothesized role in biochemical pathways, and how is this studied experimentally?
- Methodological Answer : Structurally, it resembles 5-formyltetrahydrofolate (a folate analog), suggesting roles in one-carbon metabolism or enzyme cofactor activity . To validate this, researchers use isotopic labeling (e.g., 13C-formyl groups) in cell cultures, followed by LC-MS/MS to track metabolic incorporation. Competitive inhibition assays with thymidylate synthase or dihydrofolate reductase are also employed .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield and selectivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. For instance, ICReDD’s workflow combines reaction path search algorithms with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error; e.g., adjusting pH to 6.5 during amide coupling improves yields from 70% to >90% .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR signal overlap or unexpected HRMS adducts)?
- Methodological Answer : For NMR ambiguities, use 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., δ 171.4–173.0 ppm for carbonyl carbons). HRMS discrepancies (e.g., sodium/potassium adducts) require post-column ion suppression (acetic acid in mobile phase) or high-resolution calibration with internal standards . Cross-validate with elemental analysis (C, H, N ± 0.3%) to confirm stoichiometry.
Q. What strategies are effective for designing derivatives with enhanced biological activity or solubility?
- Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., sulfonyl in 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoic acid) to improve solubility .
- Bioisosteric replacement : Replace the formyl group with cyano or carboxylate moieties, as seen in antifolate analogs, to modulate enzyme binding .
- SAR studies : Test derivatives in enzyme inhibition assays (e.g., IC50 against dihydrofolate reductase) and correlate with computational docking scores (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
